3-(3,8-Diazabicyclo[3.2.1]octan-3-yl)propan-1-ol;dihydrochloride
Description
3-(3,8-Diazabicyclo[3.2.1]octan-3-yl)propan-1-ol dihydrochloride is a bicyclic amine derivative featuring a 3,8-diazabicyclo[3.2.1]octane core substituted with a hydroxypropyl group and stabilized as a dihydrochloride salt. Its structure combines a rigid bicyclic scaffold with a polar propanol moiety, making it a candidate for central nervous system (CNS) or receptor-targeted therapeutics. The dihydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in drug development .
Properties
Molecular Formula |
C9H20Cl2N2O |
|---|---|
Molecular Weight |
243.17 g/mol |
IUPAC Name |
3-(3,8-diazabicyclo[3.2.1]octan-3-yl)propan-1-ol;dihydrochloride |
InChI |
InChI=1S/C9H18N2O.2ClH/c12-5-1-4-11-6-8-2-3-9(7-11)10-8;;/h8-10,12H,1-7H2;2*1H |
InChI Key |
LHLUIKQQESBMGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CC1N2)CCCO.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 3-(3,8-diazabicyclo[3.2.1]octan-3-yl)propan-1-ol dihydrochloride typically involves two key stages:
Formation of the 3,8-diazabicyclo[3.2.1]octane core : This bicyclic amine framework is constructed via cyclization reactions starting from piperazine or related precursors. Methods include transannular cyclizations, enolate alkylations, or desymmetrization of tropinone derivatives.
Introduction of the propanol substituent : Functionalization at the 3-position with a propanol group is achieved through nucleophilic substitution or organometallic coupling reactions, often under acidic or catalytic conditions.
Specific Reported Synthetic Routes
Transannular Enolate Alkylation Route
This approach involves the preparation of piperazinone derivatives followed by intramolecular enolate alkylation to form the bicyclic diazabicyclo[3.2.1]octan-2-one framework, which is then reduced or modified to the propanol derivative.
This method provides a flexible route to highly constrained bicyclic peptidomimetic synthons with substitution at the alpha-carbon position and was used to synthesize conformationally constrained enzyme inhibitors.
Nucleophilic Aromatic Substitution (S_NAr) and Palladium-Catalyzed Cross-Coupling
In more complex analog synthesis, the bicyclic amine is introduced via nucleophilic aromatic substitution on dichloropyrimidine intermediates or via palladium-catalyzed cross-coupling reactions for pyridine substituents.
Acidic conditions (e.g., 4 M HCl in 1,4-dioxane) are used to convert intermediates to their hydrochloride salts, facilitating purification and isolation.
Cyclization of Precursors Followed by Functionalization
The bicyclic structure is formed by cyclizing appropriate precursors under controlled temperature (60–80°C) and catalytic conditions.
The propanol group is introduced either before or after cyclization, depending on the route, often involving nucleophilic substitution or organometallic reagents.
Industrial methods optimize catalyst loading, temperature, and reaction time to maximize yield and purity, with yields improving from 65% to 89% under optimized conditions.
Reaction Conditions and Optimization
| Parameter | Typical Range | Optimal Conditions (Example) | Notes |
|---|---|---|---|
| Temperature (°C) | 60 – 80 | 75 | Controlled to prevent side reactions |
| Catalyst Loading | 5 – 10 mol% | 8 mol% | Palladium catalysts for cross-coupling reactions |
| Reaction Time (hours) | 12 – 24 | 18 | Longer times improve yield but risk decomposition |
| Acidic Conditions | 4 M HCl in 1,4-dioxane | Used for salt formation | Facilitates isolation as dihydrochloride salt |
| Solvent | Polar aprotic (e.g., DMF) | Polar aprotic solvents preferred | Enhance intermediate stability and reaction rates |
Analytical and Purification Techniques
Chiral HPLC : Used to confirm enantiomeric purity (>95%) employing polysaccharide-based columns and hexane/isopropanol mobile phases.
NMR Spectroscopy : Nuclear Overhauser effect (NOE) experiments validate stereochemistry and confirm bicyclic scaffold integrity.
Purification : Acidic salt formation (dihydrochloride) followed by crystallization or vacuum drying ensures high purity products.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
3-(3,8-Diazabicyclo[3.2.1]octan-3-yl)propan-1-ol;dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The diazabicyclo[3.2.1]octane core can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation of the hydroxyl group would yield a carbonyl compound, while substitution reactions could introduce new functional groups into the diazabicyclo[3.2.1]octane core .
Scientific Research Applications
3-(3,8-Diazabicyclo[3.2.1]octan-3-yl)propan-1-ol;dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(3,8-Diazabicyclo[3.2.1]octan-3-yl)propan-1-ol;dihydrochloride involves its interaction with specific molecular targets and pathways. The diazabicyclo[3.2.1]octane core is known to interact with various biological receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
- Target vs.
- Target vs. Vasopressin V1A Antagonists (Compounds 47 & 48): The 4-chlorophenyl propanamide group in these analogs confers selectivity for the V1A receptor, whereas the target’s hydroxypropyl group lacks this aromaticity, suggesting divergent therapeutic applications .
- Impact of Salt Form: The dihydrochloride salt (target compound) contrasts with free-base analogs (e.g., 1a) in solubility and stability, which are critical for formulation .
Physicochemical Properties
- Molecular Weight: The target compound’s molecular weight is expected to exceed 199.12 g/mol (observed for the 3-methyl analog) due to the propanol substituent and dihydrochloride salt .
- Hydrophilicity: The hydroxypropyl group increases hydrophilicity compared to analogs with hydrophobic substituents (e.g., benzyl or 3-phenylpropyl groups in CAS 63978-12-1 and 63990-14-7), which may reduce membrane permeability .
Biological Activity
3-(3,8-Diazabicyclo[3.2.1]octan-3-yl)propan-1-ol; dihydrochloride (CAS No. 2940953-04-6) is a compound with significant biological activity, particularly in the realm of pharmacology. This compound is a derivative of the diazabicyclo[3.2.1]octane structure, which is known for its interactions with nicotinic acetylcholine receptors (nAChRs).
| Property | Value |
|---|---|
| Molecular Formula | C9H20Cl2N2O |
| Molecular Weight | 243.17 g/mol |
| Density | Not specified |
| Boiling Point | Not specified |
| Melting Point | Not specified |
| CAS Number | 2940953-04-6 |
Research indicates that compounds with the diazabicyclo[3.2.1]octane framework exhibit significant affinity for nAChRs, particularly the alpha 4 beta 2 subtype. For example, a related compound demonstrated a binding affinity (Ki) of 4.1 nM to this receptor subtype, suggesting that similar derivatives may also interact effectively with nAChRs .
Pharmacological Effects
The biological activity of 3-(3,8-Diazabicyclo[3.2.1]octan-3-yl)propan-1-ol; dihydrochloride has been explored in various studies:
- Analgesic Properties : The compound has shown potential as an analgesic, with studies indicating that it can significantly increase pain thresholds in animal models .
- Antinociceptive Activity : In tests such as the hot plate assay and the abdominal constriction test, related compounds have demonstrated strong antinociceptive effects without being antagonized by naloxone, indicating a non-opioid mechanism of action .
Study on Analgesic Effects
A notable study synthesized a series of diazabicyclo[3.2.1]octane derivatives and tested their analgesic properties in vivo. The results showed that certain compounds not only increased pain thresholds but also provided protection against induced abdominal constrictions at specific dosages . This suggests that such compounds could be further developed for pain management therapies.
Binding Affinity Studies
Binding studies conducted on various derivatives indicated that these compounds possess high affinity for nAChRs, which could be leveraged for therapeutic applications in conditions where modulation of cholinergic signaling is beneficial .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
